B1164810 Alditol Acetate Mixture-2

Alditol Acetate Mixture-2

Cat. No.: B1164810
M. Wt: mixture
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alditol Acetate Mixture-2 is an analytical standard used for the qualitative and quantitative analysis of neutral and amino sugars by Gas Chromatography (GC). This derivatization method is a cornerstone technique in carbohydrate chemistry, converting reducing sugars into volatile, chromatographically separable derivatives. The process involves the reduction of monosaccharides to their corresponding alditols, followed by acetylation to yield alditol acetates. A key advantage of this method is that each aldose sugar produces a single, sharp GC peak, which greatly enhances detection sensitivity and simplifies quantification . This mixture is particularly valuable in food science for profiling the sugar composition in products like potato tubers to understand traits related to flavor, quality, and authenticity . It is equally critical in glycobiology for determining the monosaccharide composition of complex glycoproteins and glycosaminoglycans, helping researchers understand structure-function relationships in biological systems . When analyzing samples containing ketoses (e.g., fructose), researchers should note that these sugars yield two distinct alditol acetate derivatives (e.g., mannitol and glucitol hexa-acetate), which must both be accounted for for accurate quantification . This compound is supplied as a stable, ready-to-use standard, ensuring reliable performance and long-term storage capability. This product is intended for research applications only and is not approved for use in diagnostics or human consumption.

Properties

Molecular Weight

mixture

Appearance

Unit:50 mg/ml, 1mlSolvent:chloroformPurity:mixturePhysical liquid

Synonyms

Quantitative carbohydrate mixture

Origin of Product

United States

Scientific Research Applications

Derivatization Techniques

Alditol acetylation is a common derivatization method used to prepare carbohydrates for gas chromatography-mass spectrometry (GC-MS) analysis. This technique involves the reduction of carbonyl groups to hydroxyl groups, followed by acetylation, which enhances the volatility and stability of sugar derivatives.

  • Advantages :
    • Produces a single derivative peak for each sugar, simplifying identification and quantification.
    • Offers good chromatographic performance with a total run time under 17 minutes .
  • Disadvantages :
    • The process can be labor-intensive and time-consuming.
    • Different sugars may yield the same derivative peak, complicating analysis in some cases .

Chromatographic Applications

Alditol acetate mixture-2 is extensively used in gas-liquid chromatography (GLC) for analyzing complex carbohydrate mixtures. The following table summarizes key methodologies and findings related to the use of alditol acetates in chromatography:

Methodology Findings
Hydrolysis at 100°C for 8-12 hoursOptimal conditions for quantifying carbohydrates from glycolipids were established .
Reduction followed by acetylationAchieved reliable results with low sample concentrations (as little as 1 microgram) .
GC-MS analysisEffective in separating and identifying various sugars through their alditol acetate derivatives .

Case Study 1: Analysis of Hemicelluloses

In a study examining lignin-carbohydrate complexes, alditol acetates were utilized to analyze hemicellulose structures. The research demonstrated that different methylated sugars could be identified through GC-MS after derivatization with this compound. This approach allowed researchers to confirm the presence of specific sugars in complex mixtures, aiding in the understanding of plant cell wall composition .

Case Study 2: Quantitative Analysis of Non-Starch Polysaccharides

A simplified method was developed for measuring total non-starch polysaccharides by analyzing constituent sugars as alditol acetates. The study highlighted that using alditol acetate derivatives improved the accuracy and reliability of quantification in complex samples, showcasing the versatility of this derivatization technique in carbohydrate analysis .

Case Study 3: Sugar Derivatization Comparison

A comparative study evaluated three derivatization techniques: TMS-oximation, TFA-oximation, and alditol acetylation. Alditol acetylation was found to produce fewer isomer peaks, making it preferable for laboratories aiming for straightforward identification of sugars without the complexity introduced by multiple isomers .

Chemical Reactions Analysis

Methylation Reactivity

The relative reactivity of hydroxyl groups during methylation varies by sugar configuration:

  • Galactofuranose : HO-2 > HO-3 > HO-6 > HO-5 .

  • Arabinofuranose : HO-2 > HO-3 > HO-5 .

Purdie methylation (MeI/Ag₂O) selectively generates mono- and di-O-methyl derivatives, which are critical for linkage analysis .

Acetylation Specificity

DMAP-catalyzed acetylation ensures complete substitution of hydroxyl groups without β-elimination artifacts, even for uronic acids . Ionic liquids (e.g., [BMIM]Cl) enhance solubility and reaction efficiency for insoluble polysaccharides .

Structural Characterization by GC-MS

PMAA derivatives are analyzed via gas chromatography-mass spectrometry (GC-MS). Key diagnostic ions in electron ionization (EI) spectra include:

  • Hexitol acetates : Dominant fragments at m/z 117 (C₄H₅O₂⁺) and 145 (C₅H₅O₃⁺) .

  • Pentitol acetates : m/z 115 (C₃H₃O₃⁺) and 130 (C₄H₆O₃⁺) .

Table 2: Diagnostic EI-MS Ions for Select PMAAs

PMAA DerivativeKey Fragments (m/z)Diagnostic Significance
2,5-Me₂-Ara (arabinitol)117, 130, 161Indicates arabinofuranose with 2,5-methylation
5,6-Me₂-Gal (galactitol)145, 187Galactofuranose with 5,6-methylation
3,5-Me₂-Ara115, 129Distinguishes 3,5- vs 2,5-methylation patterns

Glycosidic Linkage Determination

  • Neutral polysaccharides : PMAAs reveal terminal, 2-linked, and 4-linked residues (e.g., 2-Rha in pectin) .

  • Acidic polysaccharides : Preacetylation in ionic liquids prevents β-elimination, enabling accurate uronic acid analysis (e.g., 4-GalA in potato RG-I) .

Table 3: Linkage Analysis of Potato RGI Using PMAAs

ResiduePreacetylated (%)Native (%)
4-GalA22.07.5
2,4-Rha23.36.2
4-Glc3.240.1

Limitations and Optimizations

  • Low-Yield Derivatives : 5-O-methylgalactitol requires extended reaction times .

  • Isomer Differentiation : Co-eluting PMAAs (e.g., 5-Me-Gal and 2-Me-Gal) necessitate high-resolution GC columns .

Comparison with Similar Compounds

Comparison with Similar Compounds and Methods

Comparison with Other Alditol Acetate Mixtures

  • Alditol Acetate Mixture-1 : Contains derivatives of common neutral sugars (e.g., glucose, xylose, galactose), whereas Mixture-2 focuses on less abundant or structurally distinct alditols (e.g., rhamnitol, fucitol) .
  • Partially Methylated Alditol Acetates (PMAA) : Used for glycosidic linkage analysis but require additional methylation steps, complicating workflow compared to standard alditol acetates .

Comparison with Alternative Derivatization Techniques

Method Advantages Limitations
Alditol Acetate - No anomerization (single peak per sugar) .
- Stable derivatives for long-term storage .
- Cannot distinguish isomeric aldoses/ketoses (e.g., glucose vs. fructose) .
- Poor quantification of acidic sugars (e.g., uronic acids) .
Trimethylsilyl (TMS) - Faster derivatization.
- Broader sugar coverage.
- Multiple peaks due to anomerization .
- Hydrolysis-prone .
Aldononitrile Acetate - Specific for ketoses.
- Compatible with amino sugars.
- Complex two-step derivatization .
- Lower reproducibility .

Quantitative Performance vs. Enzymatic Assays

  • GC-MS with Alditol Acetates: Offers high sensitivity (nanogram detection) and simultaneous quantification of multiple sugars .
  • Enzymatic Assays : Specific for individual sugars (e.g., glucose oxidase for glucose) but require separate reactions for each analyte .

Limitations in Structural Isomer Differentiation

  • Alditol acetates of isomeric sugars (e.g., galactose vs. talose) exhibit identical mass spectra, necessitating retention time matching with standards .
  • Acidic sugars (e.g., glucuronic acid) require separate hydrolysis and derivatization protocols, limiting the utility of alditol acetate methods for complex matrices .

Key Research Findings

Efficacy in Polysaccharide Analysis

  • A 2021 study demonstrated that alditol acetate derivatization provided accurate quantification of neutral sugars in Dendrobium huoshanense polysaccharides but failed to resolve 6-deoxy-hexoses without PMAA analysis .
  • In mycobacterial studies, alditol acetates enabled detection of 2,3,4-trimethyl-rhamnose in glycopeptidolipids, critical for virulence assessment .

Limitations in Plant Biomass Analysis

  • The alditol acetate method underperformed in quantifying acidic sugars (e.g., galacturonic acid) in grass cell walls, necessitating complementary techniques like ion chromatography .

Q & A

Q. What is the primary purpose of using Alditol Acetate Mixture-2 in carbohydrate analysis?

this compound serves as a critical reference standard for gas chromatography-mass spectrometry (GC-MS) analysis of neutral and amino sugars. It enables precise identification and quantification of sugar residues in complex biological samples (e.g., plant cell walls, microbial polysaccharides) by converting reducing sugars into stable, volatile derivatives via sequential reduction and acetylation . This method eliminates polar hydroxyl groups, enhancing chromatographic separation and reducing peak tailing in GC-MS .

Q. How do I prepare alditol acetate derivatives from complex carbohydrate samples?

The standard protocol involves:

  • Hydrolysis : Treat samples with 4 M trifluoroacetic acid (TFA) at 100°C for 4 hours to break glycosidic bonds .
  • Reduction : Neutralize hydrolysates and reduce free sugars to alditols using sodium borodeuteride (NaBD₄) to retain isotopic labels for structural tracking .
  • Acetylation : React reduced alditols with acetic anhydride under basic conditions (e.g., sodium acetate) to form alditol acetates .
  • Purification : Extract derivatives with dichloromethane and analyze via GC-MS using a DB-17 capillary column for optimal resolution .

Advanced Research Questions

Q. How can I resolve co-elution of structurally similar alditol acetates in GC-MS chromatograms?

  • Column Optimization : Use polar stationary phases (e.g., DB-17) with temperature gradients (e.g., 210°C to 240°C at 2°C/min) to separate isomers like arabinose and xylose derivatives .
  • Mass Spectrometry Parameters : Employ electron ionization (EI) at 70 eV to generate diagnostic fragment ions (e.g., m/z 117 for hexose derivatives, m/z 145 for pentoses) and compare with reference libraries .
  • Internal Standards : Spike samples with rare sugar derivatives (e.g., 2-deoxyglucose) to normalize retention time shifts .

Q. What are the limitations of alditol acetate derivatization for stereochemical analysis?

The reduction step converts both aldoses and ketoses (e.g., glucose and fructose) into identical alditols, erasing stereochemical information. To mitigate this:

  • Combine with chiral derivatization (e.g., 2-(S)- and 2-(R)-butyl glycosides) to determine enantiomeric configurations .
  • Use partially methylated alditol acetates (PMAA) to preserve linkage-specific data, as described in methylation analysis workflows .

Q. How does alditol acetate derivatization support isotopic enrichment studies (e.g., ¹⁵N in amino sugars)?

The method enables precise measurement of ¹⁵N-labeled glucosamine and muramic acid in soil or microbial biomass via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Key steps include:

  • Deuterated Reductants : Use NaBD₄ to avoid isotopic interference during reduction .
  • Combustion Interface : Convert derivatives to CO₂ and N₂ for simultaneous δ¹⁵N and δ¹³C analysis .

Methodological Notes

  • Critical Validation : Always cross-validate alditol acetate data with orthogonal techniques (e.g., HPLC-PMP derivatization) to confirm sugar identity and avoid misannotation due to co-elution .
  • Data Reproducibility : Document derivatization parameters (e.g., reaction time, catalyst concentration) in detail, as minor deviations can alter derivative yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.